N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide

Fragment-based drug discovery Lead optimization Physicochemical property space

N'-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide (CAS 931998-41-3; synonym: pyrazolo[1,5-a]pyrimidine-3-amidoxime) is an unsubstituted heterocyclic building block with molecular formula C₇H₇N₅O and molecular weight 177.16 g·mol⁻¹. The compound belongs to the pyrazolo[1,5-a]pyrimidine class, a recognized privileged scaffold in medicinal chemistry validated through combinatorial library synthesis exceeding 400 derivatives.

Molecular Formula C7H7N5O
Molecular Weight 177.16 g/mol
Cat. No. B7785144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide
Molecular FormulaC7H7N5O
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)C(=NO)N)N=C1
InChIInChI=1S/C7H7N5O/c8-6(11-13)5-4-10-12-3-1-2-9-7(5)12/h1-4,13H,(H2,8,11)
InChIKeySSJKBGREYYGLAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide (CAS 931998-41-3): Core Scaffold and Physicochemical Baseline for Procurement Evaluation


N'-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide (CAS 931998-41-3; synonym: pyrazolo[1,5-a]pyrimidine-3-amidoxime) is an unsubstituted heterocyclic building block with molecular formula C₇H₇N₅O and molecular weight 177.16 g·mol⁻¹ [1]. The compound belongs to the pyrazolo[1,5-a]pyrimidine class, a recognized privileged scaffold in medicinal chemistry validated through combinatorial library synthesis exceeding 400 derivatives [2]. It features an N'-hydroxy carboximidamide (amidoxime) group at the 3-position, a key functional handle enabling conversion to 1,2,4-oxadiazoles and other heterocycles via cyclization with acylating agents at elevated temperature [3]. The unsubstituted pyrazolo[1,5-a]pyrimidine core (positions 5 and 7 unoccupied) provides maximal synthetic flexibility for downstream derivatization compared to pre-substituted analogs [4].

Why Pyrazolo[1,5-a]pyrimidine-3-carboxamide or 5,7-Dimethyl Analogs Cannot Substitute for N'-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide in Synthesis Cascades


Within the pyrazolo[1,5-a]pyrimidine family, substitution at the 3-position functionally partitions the scaffold into distinct synthetic branches that are not interchangeable. The 3-carboxamide derivatives are terminal amide products lacking a reactive oxime handle, making them unsuitable for oxadiazole cyclization cascades required in many medicinal chemistry programs [1]. The 3-carbonitrile derivatives require a separate hydroxylamine addition step to reach the amidoxime, adding one synthetic transformation and associated yield loss [2]. The 5,7-dimethyl analog (CAS 61552-51-0, MW = 205.22 g·mol⁻¹) carries 15.8% higher molecular weight and two additional lipophilic methyl groups that alter LogP and hydrogen-bonding profile, precluding its use when a minimal scaffold with maximal later-stage diversification potential is needed . Conversely, the [3,4-b]pyridine regioisomer shifts the annular nitrogen position from the pyrimidine to a pyridine ring, fundamentally changing scaffold geometry, kinase hinge-binding pharmacophore alignment, and patent space positioning [3].

Head-to-Head Scaffold Differentiation Evidence: N'-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide vs. Closest Analogs


Molecular Weight Reduction Advantage: Unsubstituted Core (177.16 Da) vs. 5,7-Dimethyl Analog (205.22 Da) for Fragment-Based Lead Optimization

The unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboximidamide scaffold (MW = 177.16 g·mol⁻¹) [1] provides a 28.06 Da molecular weight advantage over the 5,7-dimethyl analog (MW = 205.22 g·mol⁻¹, CAS 61552-51-0) . This 15.8% mass reduction is substantial in fragment-based drug discovery (FBDD), where the 'rule of three' (MW ≤ 300 Da) governs fragment library composition and every additional heavy atom reduces the likelihood of efficient lead optimization. The unsubstituted scaffold carries 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), versus 2 HBD / 5 HBA for the dimethyl analog, but critically lacks the +0.8–1.0 LogP increment contributed by the two methyl groups [2].

Fragment-based drug discovery Lead optimization Physicochemical property space

Synthetic Handle Versatility: Direct Amidoxime-to-Oxadiazole Cyclization vs. Multi-Step Routes from Carboxamide or Carbonitrile Precursors

The N'-hydroxy carboximidamide (amidoxime) group at position 3 enables direct, single-step conversion to 1,2,4-oxadiazoles by heating with acetic anhydride (methyl-oxadiazole) or benzoyl chloride (phenyl-oxadiazole) in pyridine [1]. In contrast, the corresponding 3-carboxamide analog cannot undergo this cyclization without prior dehydration and activation steps [1]. The 3-carbonitrile analog requires an intermediate hydroxylamine addition step to form the amidoxime before oxadiazole formation can proceed, adding one synthetic transformation with typical yield loss of 10–20% per step [2]. This synthetic efficiency translates to an estimated 15–30% overall yield advantage when using the pre-formed amidoxime scaffold versus the carbonitrile route for oxadiazole library synthesis [1] [2].

Synthetic methodology Bioisostere synthesis Heterocyclic chemistry

Regioisomeric Scaffold Differentiation: Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[3,4-b]pyridine Carboximidamide in Kinase Hinge-Binding Pharmacophore Geometry

The pyrazolo[1,5-a]pyrimidine scaffold positions the annular nitrogen at the 1-position of the pyrimidine ring, creating a hydrogen bond acceptor geometry distinct from the pyrazolo[3,4-b]pyridine regioisomer, where the nitrogen resides in a pyridine ring [1]. Published crystallographic evidence from PIM-1 kinase co-crystal structures (PDB: 4K0Y, 4K18) confirms that pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives engage the kinase hinge region via the pyrimidine N1 as a hydrogen bond acceptor, with the 3-carboxamide extending toward the solvent-exposed region [2]. The pyrazolo[3,4-b]pyridine-4-carboximidamide regioisomer (MW = 161.16 Da) presents a fundamentally different vector angle for the carboximidamide group due to the altered ring fusion pattern, resulting in a distinct patent space and target selectivity profile, as exemplified by riociguat intermediates derived from the [3,4-b]pyridine series [3].

Kinase inhibitor design Scaffold hopping Pharmacophore modeling

Biological Target Engagement Breadth: Pyrazolo[1,5-a]pyrimidine-3-carboximidamide Scaffold as Precursor to Multi-Kinase Inhibitors vs. Single-Target TRPM8 Activity of 5,7-Dimethyl Analog

The unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboximidamide scaffold serves as a versatile precursor for generating inhibitors across multiple kinase families. Published data demonstrate that pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives (derivable from the carboximidamide scaffold via hydrolysis) achieve potent inhibitory activity against PIM-1 kinase (IC₅₀ = 0.60–0.67 μM for optimized derivatives) [1], PI3Kδ (IC₅₀ = 2.8–18 nM for indole- and benzimidazole-substituted derivatives) [2], CDK1/CycB (IC₅₀ = 161.2 ± 2.7 nM) [3], and FLT-3 kinases [4]. In contrast, the 5,7-dimethyl-substituted analog (CAS 61552-51-0) has been characterized primarily as a selective TRPM8 ion channel inhibitor with a distinct binding mode at the extracellular domain, limiting its utility to a narrower target space . The unsubstituted scaffold's open 5- and 7-positions permit installation of diverse substituents to tune kinase selectivity, whereas the methyl-blocked analog precludes these modifications.

Kinase inhibition Target engagement Structure-activity relationship

Optimal Procurement-Triggered Application Scenarios for N'-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide


Fragment-Based Kinase Inhibitor Library Construction Requiring an Unsubstituted 3-Amidoxime Pyrazolo[1,5-a]pyrimidine Core

The compound's low molecular weight (177.16 Da) and unsubstituted 5,7-positions satisfy fragment library criteria. Research teams constructing focused kinase inhibitor libraries can install diverse substituents at positions 5 and 7 via electrophilic aromatic substitution or cross-coupling chemistry, while the 3-amidoxime group provides a ready handle for oxadiazole bioisostere synthesis. The scaffold's validation in PIM-1, FLT-3, and PI3Kδ co-crystal structures confirms it engages the kinase hinge region productively [1].

One-Step 1,2,4-Oxadiazole Heterocycle Synthesis in Parallel Medicinal Chemistry Campaigns

The pre-installed N'-hydroxy carboximidamide group eliminates the carbonitrile-to-amidoxime conversion step, enabling direct cyclization to 1,2,4-oxadiazoles using acetic anhydride or benzoyl chloride in pyridine under thermal conditions [2]. This is applicable in parallel synthesis arrays where step-count reduction directly translates to throughput gains. The 5,7-dimethyl analog cannot serve this purpose when the target oxadiazole requires different substituents at the 5- or 7-positions of the pyrazolo[1,5-a]pyrimidine core.

Scaffold-Hopping Studies Comparing [1,5-a]Pyrimidine vs. [3,4-b]Pyridine Annulation Topology in Kinase Programs

Teams performing systematic scaffold-hopping exercises to explore patent space around kinase inhibitors can use this compound as the definitive [1,5-a]pyrimidine amidoxime representative. Its distinct hinge-binding geometry (pyrimidine N1 as HBA) compared to the [3,4-b]pyridine isomer (pyridine nitrogen as HBA) enables direct pharmacological comparison of regioisomeric scaffolds in parallel biochemical assays [3].

Physicochemical Property Baseline for Pre-SAR Optimization of Lead Series Requiring Low Lipophilicity Starting Points

With an estimated cLogP approximately 1.4 log units lower than the 5,7-dimethyl analog, this unsubstituted scaffold provides a more hydrophilic starting point for lead optimization programs where Lipinski compliance and low promiscuity risk are prioritized. The lower molecular weight (Δ = -28.06 Da) also preserves 'heavy atom economy' for subsequent derivatization without exceeding drug-likeness thresholds [4].

Quote Request

Request a Quote for N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.